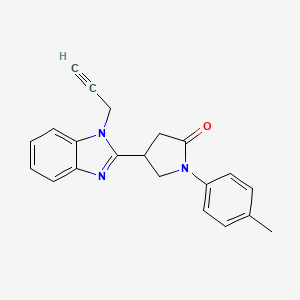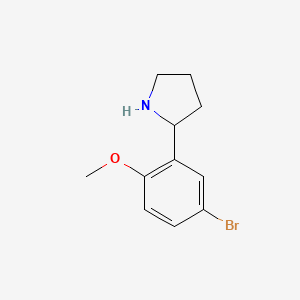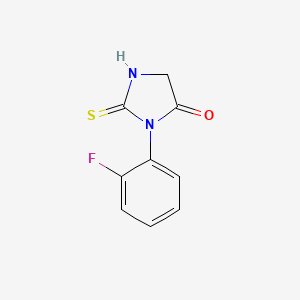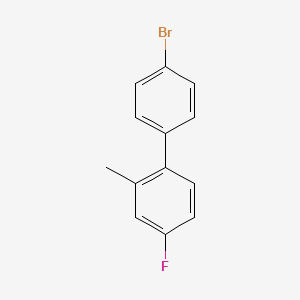![molecular formula C29H26N2O3 B2463876 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-07-1](/img/structure/B2463876.png)
8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a complex organic compound. It contains multiple functional groups including methoxy groups (-OCH3) and a benzyl group (C6H5CH2-). The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of multiple rings and functional groups. Acridine derivatives, which this molecule seems to be a part of, are characterized by their semi-planar heterocyclic structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, methoxybenzyl groups can be protected or deprotected under certain conditions .科学的研究の応用
1. Pharmacokinetics and Brain Penetration
The compound 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine and its analogs like amsacrine have shown significant penetration through the blood-brain barrier, which is crucial for their efficacy in treating central nervous system disorders. These compounds are known to be extracted moderately by brain capillaries and retained in the brain, indicating their potential utility in delivering therapeutic agents across the blood-brain barrier (Cornford et al., 2004).
2. Anti-tumor and Anticancer Properties
Several derivatives of acridine, including indolocarbazole compounds, have demonstrated potent antitumor activities. For instance, the compound NB-506 has shown to inhibit the growth of murine and Ehrlich solid tumors and cause regression in various human cancer cells, indicating its potential as an anticancer drug for treating solid tumors in humans (Arakawa et al., 1995). Another study reported the high tumorigenicity of certain acridine derivatives on mouse skin and in newborn mice, highlighting the potent biological activity of these compounds (Kumar et al., 2001).
3. Neurochemical Effects and Potential Psychotropic Applications
Compounds related to acridine, such as 25B-NBOMe, have been studied for their effects on neurotransmitter release and potential psychotropic applications. These studies have shown that such compounds can affect dopamine, serotonin, acetylcholine, and glutamate release in various brain regions, induce hallucinogenic activity, and impact cognitive and motor functions (Wojtas et al., 2020). The findings indicate a complex interaction of these compounds with neurotransmitter pathways, providing insights into their potential therapeutic or adverse effects on neurological functions.
4. Imaging Studies of Psychedelic Drug Action
Imaging studies have utilized derivatives of acridine to study the brain's response to psychedelic drugs. These studies use molecular imaging techniques like PET or SPECT to understand the distribution, binding, and cerebrometabolic effects of these compounds. Such research is crucial in unraveling the mechanisms of action of psychedelic drugs and their potential therapeutic applications (Cumming et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8,11-dimethoxy-13-[(4-methoxyphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-32-20-11-8-18(9-12-20)17-31-24-7-5-4-6-21(24)22-13-10-19-16-23-25(33-2)14-15-26(34-3)28(23)30-27(19)29(22)31/h4-9,11-12,14-16H,10,13,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOQTHMWTHHJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)


![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)

![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)



![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)

![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)